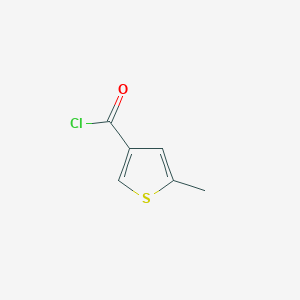

5-Methylthiophene-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

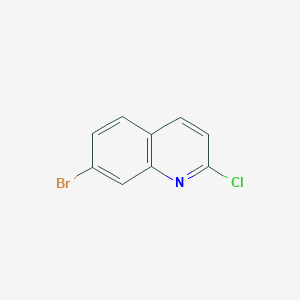

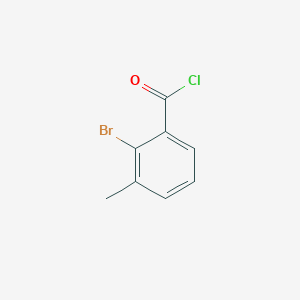

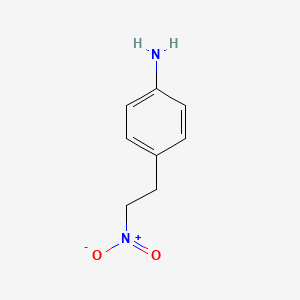

5-Methylthiophene-3-carbonyl chloride (MTC) is a compound that can be used in the synthesis of various organic compounds. It is a colorless solid with a melting point of 46-47 °C and a boiling point of 156-157 °C. MTC is a versatile reagent in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. MTC is a chlorinated derivative of 5-methylthiophene and has a five-membered ring structure.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Reactions

Researchers have developed methods for synthesizing thiophene derivatives, including "5-Methylthiophene-3-carbonyl chloride," which serve as key intermediates for pharmaceuticals and agrochemicals. A notable process involves the reaction of 2-methylthiophene with sulfuryl chloride, producing the product in significant yield, highlighting a low-cost route for the preparation of versatile intermediates (Zhang-Qi Yang, 2010). Further, the development of efficient synthetic routes to halogenated thiophene building blocks, including "4-bromo-3-methyl-2-thiophenecarbonyl chloride," facilitates the synthesis of a new class of 2,6-dihaloaryl 1,2,4-triazole insecticides with selective activity against pests coupled with low mammalian toxicity (J. W. Hull et al., 2007).

Potentiometric Sensor Application

The compound "5-[(3-Methylthiophene-2-yl-methyleneamino)]-2-mercaptobenzimidazole," synthesized from a thiophene derivative, was used to create a polyvinyl chloride-membrane potentiometric copper(II)-selective sensor. This sensor demonstrated excellent selectivity and sensitivity towards copper(II) ions, underscoring the utility of thiophene derivatives in environmental monitoring and analytical chemistry applications (Faruk Kardaş, 2018).

Organic Electronics and Photophysical Properties

Thiophene derivatives are integral to the development of organic electronic materials. The synthesis of "5-Substituted thiophenes" via directed lithiation has been reported, enabling the preparation of high-yield, regioselective thiophenes. These compounds are pivotal for the design of organic semiconductors and conductive polymers with applications in photovoltaics, OLEDs, and other electronic devices (Keith Smith & M. Barratt, 2007).

Complexation and Dye Application

Thiophene-based disperse dyes have been synthesized and their metal complexation with copper, cobalt, and zinc explored. These complexes exhibit good levelness and fastness properties on polyester and nylon 6.6 fabrics, indicating their potential for textile applications. The study underscores the versatility of thiophene derivatives in developing dyes with desirable properties for industrial applications (Isaac Oluwatobi Abolude et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methylthiophene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUPBCYHMQGLJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559653 |

Source

|

| Record name | 5-Methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

754190-97-1 |

Source

|

| Record name | 5-Methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)